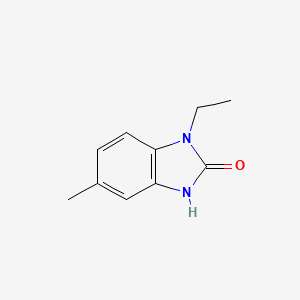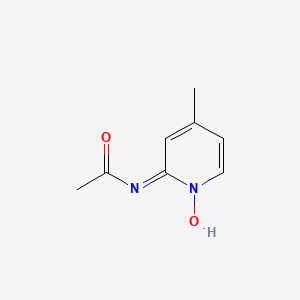![molecular formula C14H20N2O2S B11998922 ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11998922.png)
ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(DIMETHYLAMINO-METHYLENEAMINO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ET ESTER is a complex organic compound with the molecular formula C14H20N2O2S. This compound is known for its unique structure, which includes a benzo[b]thiophene core, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(DIMETHYLAMINO-METHYLENEAMINO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ET ESTER typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzo[b]thiophene derivatives with dimethylamine and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-(DIMETHYLAMINO-METHYLENEAMINO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ET ESTER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
2-(DIMETHYLAMINO-METHYLENEAMINO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ET ESTER has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(DIMETHYLAMINO-METHYLENEAMINO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ET ESTER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
2-(DIMETHYLAMINO-METHYLENEAMINO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ET ESTER can be compared with other benzo[b]thiophene derivatives, such as:
2-(METHYLAMINO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ET ESTER: This compound has a similar structure but with a methylamino group instead of a dimethylamino group, leading to different chemical and biological properties.
2-(ETHYLAMINO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ET ESTER:
2-(DIMETHYLAMINO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID: This compound lacks the methyleneamino group, which can significantly impact its chemical behavior and biological activity.
Properties
Molecular Formula |
C14H20N2O2S |
|---|---|
Molecular Weight |
280.39 g/mol |
IUPAC Name |
ethyl 2-[(E)-dimethylaminomethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C14H20N2O2S/c1-4-18-14(17)12-10-7-5-6-8-11(10)19-13(12)15-9-16(2)3/h9H,4-8H2,1-3H3/b15-9+ |
InChI Key |
YHXXZSDRXUFHBI-OQLLNIDSSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/N(C)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N=CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione](/img/structure/B11998843.png)



![N'-[(E)-(4-methylphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11998856.png)



![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998869.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11998872.png)




